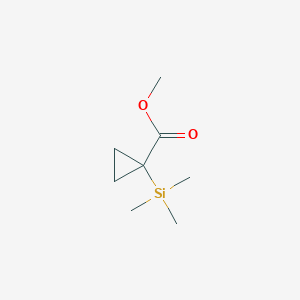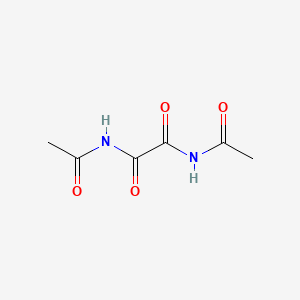
Harmine dihydrochloride
Übersicht
Beschreibung
Harmine dihydrochloride is a β-carboline alkaloid derived from the seeds of the medicinal plant Peganum harmala L. and the vine Banisteriopsis caapi. It has been used for centuries in traditional medicine, particularly in the Middle East and South America. This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, antidiabetic, and antitumor effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Harmine can be synthesized through various methods, including the thermolysis of substituted 4-aryl-3-azidopyridines . This method involves heating the azidopyridines to induce the formation of the β-carboline structure. Another approach is the Ru-catalyzed photoredox synthesis of 1-acyl-β-carbolines from tryptamines and terminal alkynes .
Industrial Production Methods: Industrial production of harmine typically involves the extraction of the compound from Peganum harmala seeds. The seeds are ground and subjected to solvent extraction, followed by purification processes such as crystallization and chromatography to isolate harmine .
Analyse Chemischer Reaktionen
Types of Reactions: Harmine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Harmine can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of harmine can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Harmine can undergo nucleophilic substitution reactions with halogenated compounds in the presence of a base.
Major Products:
Oxidation: Oxidation of harmine can lead to the formation of harmine N-oxide.
Reduction: Reduction typically yields harmol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Harmine dihydrochloride has numerous applications in scientific research:
Chemistry: Harmine is used as a fluorescent probe due to its ability to intercalate with DNA.
Medicine: Harmine exhibits significant antitumor activity and is being investigated for its potential in cancer therapy It also shows promise in the treatment of diabetes by promoting the regeneration of pancreatic beta cells.
Wirkmechanismus
Harmine dihydrochloride is often compared with other β-carboline alkaloids such as harmaline, harman, and harmalol . While these compounds share similar structures and pharmacological activities, harmine is unique in its potent inhibition of DYRK1A and its significant antitumor activity . Harmine derivatives, such as harmine N-oxide, exhibit enhanced pharmacological effects, including improved neuroprotective and antitumor activities .
Vergleich Mit ähnlichen Verbindungen
- Harmaline
- Harman
- Harmalol
Harmine dihydrochloride stands out due to its broad-spectrum pharmacological activities and its potential in various therapeutic applications.
Eigenschaften
IUPAC Name |
7-methoxy-1-methyl-9H-pyrido[3,4-b]indole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O.2ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;;/h3-7,15H,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIORYCJHKGCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193813 | |
| Record name | Harmine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40828-94-2 | |
| Record name | Harmine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040828942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harmine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine](/img/structure/B3052306.png)

![Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B3052309.png)





